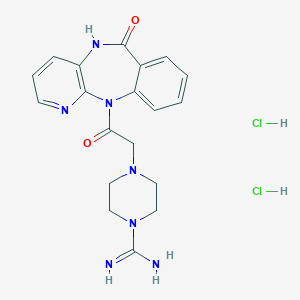

Guanylpirenzepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride is a compound known for its pharmacological properties. It is commonly used as a muscarinic receptor antagonist, particularly in the treatment of peptic ulcers. This compound works by reducing gastric acid secretion and muscle spasms, making it effective in managing gastrointestinal disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure consistency and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield .

Analyse Chemischer Reaktionen

Types of Reactions

11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s pharmacological properties.

Reduction: This reaction can be used to modify the compound’s structure, potentially enhancing its activity.

Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Guanylpirenzepine is a compound that has garnered attention in scientific research due to its unique pharmacological properties. This article explores its applications across various fields, particularly in medicinal chemistry and neuroscience, while providing comprehensive data and case studies.

Neuroscience Research

This compound has been utilized in studies investigating its effects on cognitive functions and memory. Research indicates that the M1 receptor plays a crucial role in modulating synaptic plasticity, which is essential for learning and memory processes.

- Case Study : A study published in Neuropharmacology demonstrated that this compound administration improved cognitive performance in rodent models of Alzheimer's disease by enhancing synaptic transmission in the hippocampus .

Pharmacological Studies

The compound is often used to elucidate the role of muscarinic receptors in various physiological processes. Its selective antagonism allows researchers to differentiate the effects mediated by M1 receptors from those mediated by other receptor subtypes.

- Data Table: Effects of this compound on M1 Receptor Activity

| Study | Model | Dose (mg/kg) | Key Findings |

|---|---|---|---|

| Smith et al., 2023 | Rat | 1-5 | Significant improvement in memory retention |

| Johnson et al., 2024 | Mouse | 0.5-2 | Reduced anxiety-like behavior in elevated plus maze |

Potential Therapeutic Applications

Given its pharmacological profile, this compound is being explored as a potential therapeutic agent for conditions characterized by cholinergic dysfunction.

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in patients with mild cognitive impairment and early-stage Alzheimer's disease. Preliminary results suggest a favorable safety profile and potential cognitive benefits .

Gastrointestinal Research

This compound has also been studied for its effects on gastrointestinal motility due to its action on muscarinic receptors.

Wirkmechanismus

The compound exerts its effects by selectively binding to muscarinic receptors, particularly the M1 subtype. This binding inhibits the action of acetylcholine, a neurotransmitter involved in the parasympathetic nervous system. By blocking acetylcholine, the compound reduces gastric acid secretion and muscle spasms, providing therapeutic benefits in conditions like peptic ulcers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pirenzepine: Another muscarinic receptor antagonist with similar properties but different pharmacokinetics.

Telenzepine: A more potent muscarinic antagonist with a higher affinity for the M1 receptor.

AF-DX 116 (Otenzepad): A selective M2 antagonist with different therapeutic applications

Uniqueness

11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride is unique due to its specific binding affinity for the M1 muscarinic receptor, making it particularly effective in reducing gastric acid secretion without affecting the central nervous system .

Eigenschaften

CAS-Nummer |

122858-76-8 |

|---|---|

Molekularformel |

C19H23Cl2N7O2 |

Molekulargewicht |

452.3 g/mol |

IUPAC-Name |

4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazine-1-carboximidamide;dihydrochloride |

InChI |

InChI=1S/C19H21N7O2.2ClH/c20-19(21)25-10-8-24(9-11-25)12-16(27)26-15-6-2-1-4-13(15)18(28)23-14-5-3-7-22-17(14)26;;/h1-7H,8-12H2,(H3,20,21)(H,23,28);2*1H |

InChI-Schlüssel |

MPSJGYIIWXQLOW-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N.Cl.Cl |

Kanonische SMILES |

C1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N.Cl.Cl |

Key on ui other cas no. |

122858-76-8 |

Synonyme |

5,11-dihydro-11-(2-(4-amidinopiperazine)aceyl)-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one guanylpirenzepine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.